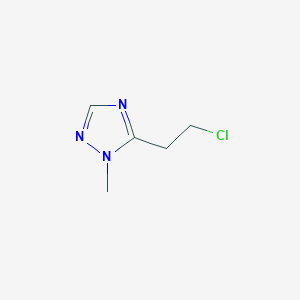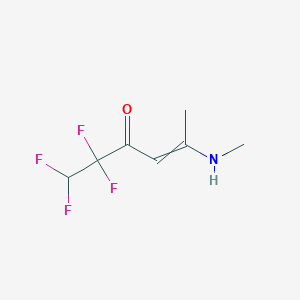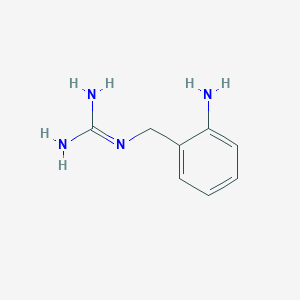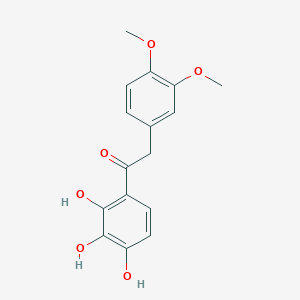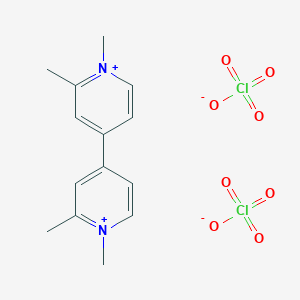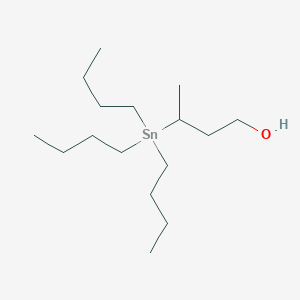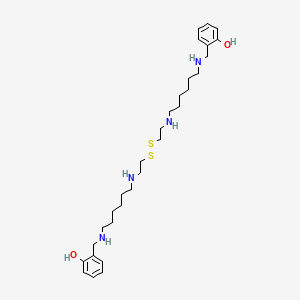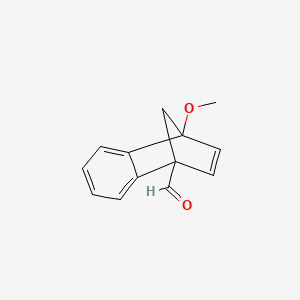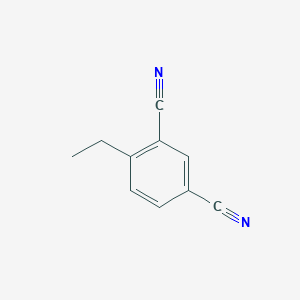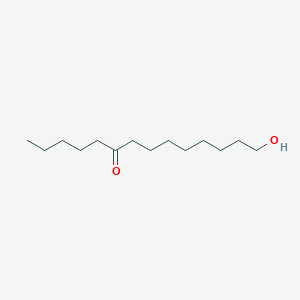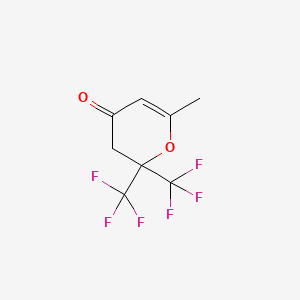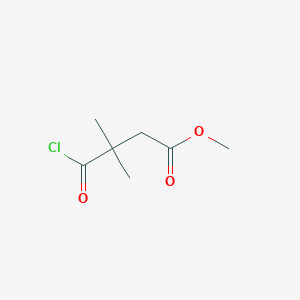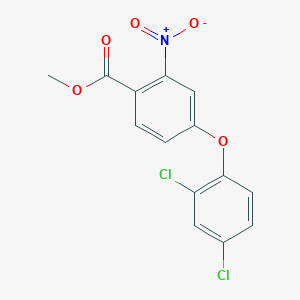
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of phenoxy herbicides. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide. This compound is known for its selective action against broadleaf weeds while sparing grasses and cereals. Its chemical structure consists of a benzoate ester linked to a dichlorophenoxy group and a nitro group, which contributes to its herbicidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 4-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenoxy)-2-aminobenzoic acid.
Reduction: Formation of 4-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential use in developing herbicidal formulations with reduced environmental impact.
Industry: Utilized in the formulation of herbicides for agricultural applications.
Mécanisme D'action
The herbicidal action of Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled cell division and growth. This results in the death of susceptible broadleaf weeds. The compound targets specific pathways involved in cell elongation and division, making it effective against a wide range of weeds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar selective action against broadleaf weeds.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar properties.
4-(2,4-Dichlorophenoxy)butyric acid: A related compound with similar herbicidal activity.
Uniqueness
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of the nitro group, which enhances its herbicidal properties. The ester linkage also contributes to its stability and effectiveness as a herbicide. Compared to other similar compounds, it offers a balance of potency and selectivity, making it a valuable tool in weed management.
Propriétés
Numéro CAS |
93052-69-8 |
|---|---|
Formule moléculaire |
C14H9Cl2NO5 |
Poids moléculaire |
342.1 g/mol |
Nom IUPAC |
methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-4-3-9(7-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
Clé InChI |
WJNBUBMZSZFNNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
